N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-14-12(11-7-8-17-13(11)15-9)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMBPBRESUNYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thienopyrimidine ring system, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthieno[2,3-d]pyrimidine core facilitates nucleophilic substitution at the pyrimidine ring’s electrophilic positions. Key transformations include:
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Mechanistic Insight : Chlorination with POCl₃ proceeds via phosphorylation of the pyrimidine oxygen, followed by displacement with chloride . Microwave-assisted amination enhances reaction efficiency by reducing time and improving regioselectivity.
Alkylation and Arylation
The cyclohexylamine moiety participates in alkylation and cross-coupling reactions:
Alkylation
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Reagents : Alkyl halides (e.g., CH₃I), NaH/DMF
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Product : N-cyclohexyl-N-methyl derivatives
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Yield : 65–78%
Suzuki–Miyaura Coupling
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Conditions : Pd(PPh₃)₄, K₂CO₃, aryl boronic acids
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Product : 5-aryl-substituted thienopyrimidines
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Yield : 50–85%
Oxidation Reactions
The methylthio group (-SMe) undergoes oxidation to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Data Source |
|---|---|---|---|---|
| H₂O₂/AcOH | 60°C, 4 h | 2-methylsulfinyl derivative | 68% | |
| m-CPBA | RT, 12 h | 2-methylsulfonyl derivative | 75% |
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Application : Sulfone derivatives show enhanced inhibitory activity against Mycobacterium tuberculosis cytochrome bd oxidase.
Cyclocondensation Reactions
The amine group reacts with carbonyl compounds to form fused heterocycles:
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Reagents : Formamide, reflux
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Product : Thieno[2,3-d]pyrimidin-4(3H)-ones
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Mechanism : Cyclocondensation involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .
Biological Activity and Mechanism
Derivatives of this compound exhibit bioactivity through enzyme inhibition:
| Target Enzyme | IC₅₀/Inhibition | Application | Data Source |
|---|---|---|---|
| Cytochrome bd oxidase | 0.8 μM (IC₅₀) | Antitubercular agent | |
| PI3K | 12% inhibition at 10 μM | Anticancer research |
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Mechanism : The thienopyrimidine core binds to ATP pockets of kina
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis
N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine serves as a vital building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it versatile in synthetic organic chemistry.
2. Industrial Applications
The compound's unique properties enable its use in the development of new materials and chemical processes. Although specific industrial production methods are not extensively documented, the scaling up of laboratory synthesis processes is feasible, focusing on reaction optimization and purification techniques to ensure high yield and purity.
Biological Applications
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer activity. In a study involving T47D human breast cancer cells, the compound demonstrated an effective concentration (EC50) value of 0.008 µM, indicating its potential as a lead compound for further drug development focused on cancer therapies .
2. Antimicrobial Properties
The compound has shown promising results against various bacterial strains, suggesting its potential utility in developing new antimicrobial agents, particularly against resistant strains. Preliminary studies indicate significant antimicrobial efficacy that warrants further exploration .
3. Enzyme Inhibition
this compound has been identified as an inhibitor of specific enzymes and receptors, making it a candidate for drug development targeting diseases such as tuberculosis and other infections . The mechanism involves binding to active sites of molecular targets, inhibiting their normal functions.
Case Studies
1. Breast Cancer Model
In a controlled study involving T47D human breast cancer cells, this compound exhibited an EC50 value of 0.008 µM, demonstrating its potential as a lead compound for anticancer drug development .
2. Antimicrobial Efficacy
The compound was tested against various bacterial strains with promising results indicating potential utility in developing new antimicrobial agents targeting resistant strains .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine and related compounds, categorized by core structure and substituents:
Key Observations:
- Substituent Effects :
- Biological Activity: Thienopyrimidines with aryl/heteroaryl substituents () show marked anti-proliferative activity, while pyrrolopyrimidines () are often optimized for kinase selectivity .
Physicochemical and Spectral Properties
- IR/NMR Trends: NH Stretching: 3450–3289 cm⁻¹ in thienopyrimidines () vs. 3340 cm⁻¹ in pyrrolopyrimidines (). Aromatic Signals: Thienopyrimidines show downfield-shifted protons (δ 7.55–8.1 ppm) compared to pyrrolopyrimidines (δ 6.5–7.2 ppm) .
- Melting Points: Thienopyrimidines with halogen substituents (e.g., bromo in ) exhibit higher melting points (157–158 °C) due to increased crystallinity .
Biological Activity
N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, comparative efficacy, and relevant case studies.
Overview of the Compound
This compound belongs to a class of compounds known as thienopyrimidines. These compounds are characterized by their unique structure, which contributes to their varied biological properties. The compound has been synthesized through cyclocondensation techniques and is recognized for its potential in drug development, particularly in oncology and infectious disease treatment .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can block normal enzymatic functions, leading to therapeutic effects such as tumor growth suppression and antimicrobial activity .
- Receptor Modulation : It may also interact with receptors involved in cell signaling pathways, potentially modulating responses in cancer cells or pathogenic organisms .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:
The compound was found to induce apoptosis in cancer cells through mechanisms such as the inhibition of tubulin polymerization .
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various pathogens. Its efficacy was evaluated against multiple strains:
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties, although specific IC50 values for COX-2 inhibition remain to be fully elucidated. The compound's structural features suggest it could modulate inflammatory pathways effectively .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other thienopyrimidine derivatives:
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Antitubercular | |
| 2-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Anti-HIV/Antitumor/Antimicrobial | |
| Thieno[3,2-d]pyrimidin-4-amines | Mycobacterial infections |
These comparisons highlight the unique structure and resulting biological activities of this compound.
Case Studies
- Breast Cancer Model : In a study involving T47D human breast cancer cells, this compound exhibited an EC50 value of 0.008 µM, demonstrating potent anticancer activity and establishing its potential as a lead compound for further development .
- Antimicrobial Efficacy : The compound was tested against various bacterial strains with promising results, indicating its potential utility in developing new antimicrobial agents targeting resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- The compound can be synthesized via condensation reactions using 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under modified Niementowski conditions (200°C, 2 hours) . Cyclization with phosphorus oxychloride and pyridine further modifies the thienopyrimidine core. Optimizing solvent polarity (e.g., isopropyl alcohol with HCl catalysis) and temperature improves regioselectivity and reduces side products .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H NMR is essential for verifying substituent positions (e.g., cyclohexyl and methyl groups), with characteristic shifts observed between δ 1.2–2.1 ppm (cyclohexyl protons) and δ 2.3–2.6 ppm (methyl groups) . LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ peaks), while X-ray crystallography resolves spatial arrangements of the thienopyrimidine core and cyclohexyl moiety .
Q. What in vitro assays are recommended for initial evaluation of antitumor activity?
- Use tubulin polymerization assays (IC50 values) and proliferation assays in cancer cell lines (e.g., MDA-MB-435 or SKOV-3). For example, related pyrimidine derivatives show IC50 values of 17–278 nM, with selectivity assessed against Pgp-expressing resistant lines .
Advanced Research Questions
Q. How does the cyclohexyl group impact solubility and bioavailability, and what structural modifications can address these challenges?
- The hydrophobic cyclohexyl group reduces aqueous solubility. Strategies include synthesizing hydrochloride salts (e.g., N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine HCl, melting point 287°C) or introducing polar substituents (e.g., morpholinopropyl groups) to enhance solubility without compromising target affinity .
Q. What computational approaches are used to predict binding modes with biological targets like tubulin or kinases?
- Molecular docking (AutoDock Vina) and MD simulations evaluate interactions with tubulin’s colchicine-binding site or TTBK1’s ATP pocket. For example, cyclohexyl derivatives show hydrogen bonding with β-tubulin’s Thr179 and hydrophobic interactions with Leu242 . QSAR models optimize substituent electronegativity and steric bulk to improve IC50 values .
Q. How can researchers resolve contradictions in biological activity data across assay platforms?
- Discrepancies may arise from cell line-specific expression of efflux pumps (e.g., Pgp) or variations in assay conditions (e.g., serum concentration). Normalize data using resazurin-based viability assays in parallel with Western blotting (e.g., verifying tubulin polymerization inhibition). Cross-validate results in isogenic cell pairs (parental vs. Pgp-overexpressing) to isolate resistance mechanisms .
Methodological Considerations
Q. What strategies improve regioselectivity in Sonogashira coupling reactions for functionalizing the thienopyrimidine core?
- Use Pd(PPh3)4/CuI catalysts in anhydrous THF with trimethylamine base. Substituents at the 6-position (e.g., ethynyl groups) require precise stoichiometry (1:1 alkyne:halide ratio) and inert conditions to minimize homocoupling. Monitor progress via TLC (Rf 0.30 in hexane/EtOAc 3:1) .
Q. How can researchers design SAR studies to optimize kinase inhibition while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
